Product packaging for Acetic acid;thulium;hydrate(Cat. No.:CAS No. 207738-11-2)

Acetic acid;thulium;hydrate

Cat. No.: B1604118
CAS No.: 207738-11-2
M. Wt: 367.11 g/mol
InChI Key: LSZQIAFCRVKLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Lanthanide(III) Acetate (B1210297) Hydrates in Coordination Chemistry

Lanthanide(III) acetate hydrates are versatile reagents in coordination chemistry, primarily due to the flexible coordination behavior of lanthanide ions (Ln³⁺) and the multidentate nature of the acetate ligand. The acetate anion (CH₃COO⁻) can coordinate to metal centers in various modes, including monodentate, bidentate (chelating), and bridging fashions. This versatility allows for the construction of diverse and complex supramolecular architectures.

In the solid state, lanthanide(III) acetates often form coordination polymers, where acetate groups bridge multiple metal centers. This bridging can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net For instance, the structure of lanthanum(III) acetate features zigzag layers of La-O chains formed through bridging acetate groups. The hydrated forms of these compounds incorporate water molecules directly into the coordination sphere of the lanthanide ion or as part of the crystal lattice, further influencing the final structure through hydrogen bonding. researchgate.net

The reaction of hydrated lanthanide(III) acetates with other ligands can lead to the formation of mixed-ligand complexes and multinuclear clusters. tandfonline.comfrontiersin.org Studies have shown the synthesis of binuclear lanthanide acetate complexes, where two metal atoms are linked by bridging acetate groups. researchgate.net The large ionic radii and high coordination numbers (typically 8 to 10) of lanthanide ions contribute to the structural diversity of these compounds, making them fascinating subjects for understanding fundamental principles of coordination chemistry. wikipedia.orgresearchgate.netresearchgate.net

Significance of Thulium(III) in Advanced Materials Science and Fundamental Research

Thulium (Tm), though the least abundant of the stable rare earth elements, possesses unique electronic and optical properties that make its compounds highly valuable in advanced materials science. wikipedia.orgpubcompare.ai The thulium(III) ion (Tm³⁺) is characterized by a 4f¹² electron configuration, which gives rise to a series of sharp and distinct electronic transitions.

Key areas where thulium(III) is significant include:

Luminescence and Laser Technology : Tm³⁺ ions exhibit a bright blue luminescence when excited by ultraviolet light, a property utilized in anti-counterfeiting measures for euro banknotes. wikipedia.org More importantly, thulium is a critical dopant in materials for solid-state lasers and fiber amplifiers. Thulium-doped fiber amplifiers (TDFAs) are essential components in telecommunications. thermofisher.comsamaterials.comfishersci.no

Optical and Ceramic Materials : Thulium compounds are used in the manufacture of specialty optical glasses, phosphors, and advanced ceramics. pubcompare.aithermofisher.comottokemi.comstanfordmaterials.com Thulium(III) oxide (Tm₂O₃), which can be produced from the thermal decomposition of thulium(III) acetate, is used in high-temperature ceramics and as a thermal shielding material in the aerospace industry due to its high melting point. stanfordmaterials.comresearchgate.net

Magnetic Materials : Thulium metal is ferromagnetic at very low temperatures and its compounds are used to create ceramic magnetic materials known as ferrites, which have applications in microwave equipment. wikipedia.org

Radiation Sources : When bombarded in a nuclear reactor, thulium can be used as a radiation source in portable X-ray devices. thermofisher.comchemicalbook.comfishersci.no

Fundamental Research : The complex electronic structure of thulium compounds provides a rich area for fundamental research, particularly in studying their spectroscopic and magnetic properties to understand f-electron behavior. researchgate.netaps.org

Overview of Current Research Landscape Pertaining to Acetic Acid;thulium;hydrate (B1144303)

Current research on thulium(III) acetate hydrate primarily focuses on its role as a versatile precursor for the synthesis of various functional materials. It is a preferred starting material due to its solubility and controlled decomposition.

Recent research trends include:

Precursor for Thulium Compounds : Thulium(III) acetate is used to synthesize other thulium salts and complexes. For example, it reacts with trifluoroacetic acid to produce thulium(III) trifluoroacetate (B77799), another compound studied for its structural properties. wikipedia.orgresearchgate.net It is also a key reactant in the glycothermal synthesis of hexagonal thulium iron oxide (TmFeO₃), a material with interesting magnetic properties. wikipedia.org

Synthesis of Nanomaterials and Ceramics : The thermal decomposition of thulium(III) acetate hydrate is a key area of investigation. vulcanchem.com Understanding the decomposition pathway allows for precise control over the synthesis of thulium(III) oxide (Tm₂O₃) nanoparticles and ceramics with specific morphologies and properties. researchgate.net

Development of Metal-Organic Frameworks (MOFs) : Thulium(III) acetate is used in the solvothermal synthesis of complex coordination polymers and MOFs. A recent study detailed the creation of a robust, nanoporous thulium-organic framework (NUC-108) from a thulium cluster, which demonstrated high catalytic activity for the chemical fixation of CO₂. acs.org

Catalysis : Like other lanthanide compounds, thulium acetate and its derivatives are explored as catalysts in organic synthesis. ottokemi.comstanfordmaterials.comsamaterials.com

Spectroscopic Studies : Detailed spectroscopic analysis of thulium(III) acetate hydrate crystals helps in understanding the local environment of the Tm³⁺ ion and its electronic transitions, which is fundamental for designing new optical materials. wikipedia.org

Research Objectives and Scope of Investigation for Acetic Acid;thulium;hydrate Systems

The primary objectives for investigating thulium(III) acetate hydrate systems are driven by the demand for new materials with advanced applications. The scope of these investigations is broad, encompassing fundamental chemistry and applied materials science.

Key research objectives include:

Controlled Synthesis of Thulium-Based Materials : A major goal is to use thulium(III) acetate hydrate as a starting material to synthesize other thulium compounds, such as oxides, fluorides, and complex multimetal oxides, with precise control over their stoichiometry, crystal structure, and particle size. researchgate.netchemimpex.com

Exploration of Catalytic Potential : A significant objective is to develop novel, efficient catalysts for organic reactions by incorporating thulium into various frameworks, leveraging the Lewis acidic nature of the Tm³⁺ ion. ottokemi.com

Development of Advanced Optical Components : Research focuses on creating new phosphors, optical glasses, and laser materials by doping host matrices with thulium, using the acetate as a convenient and high-purity source of the dopant ion. pubcompare.aithermofisher.com

Investigating Thermal Decomposition Pathways : A fundamental objective is to map out the precise steps of the thermal decomposition of thulium(III) acetate hydrate. researchgate.net This knowledge is critical for materials processing, enabling the fabrication of high-purity ceramics and oxide films via techniques like chemical vapor deposition or sol-gel processes.

Data Tables

The following tables provide key data points for Thulium(III) Acetate Hydrate based on available research findings.

Table 1: Physicochemical Properties of Thulium(III) Acetate Hydrate This table outlines the primary chemical identifiers and physical characteristics of the compound.

PropertyValueReferences
IUPAC Name thulium(3+);triacetate;hydrate americanelements.comereztech.com
Synonyms Acetic acid, thulium(3+) salt, hydrate; Thulium triacetate hydrate americanelements.comereztech.com
CAS Number 314041-04-8 (hydrate); 39156-80-4 (anhydrous) wikipedia.orgthermofisher.comchemicalbook.com
Molecular Formula C₆H₉O₆Tm · xH₂O (General); Tm(CH₃COO)₃ · 4H₂O (Tetrahydrate) thermofisher.cnwikipedia.org
Appearance White to pale green/yellow crystalline powder or aggregates thermofisher.cnthermofisher.comottokemi.com
Solubility Moderately soluble in water; soluble in strong mineral acids chemicalbook.comfishersci.no
Hygroscopicity Hygroscopic thermofisher.cnchemicalbook.com

Table 2: Thermal Decomposition Stages of Thulium(III) Acetate Tetrahydrate (Tm(CH₃COO)₃·4H₂O) This table details the intermediate compounds formed during the thermal decomposition of the tetrahydrate form in air, leading to the final oxide product. researchgate.net

Temperature (°C)Decomposition StepIntermediate/Product Formed
90 - 110DehydrationComplete loss of water molecules
350Initial DecompositionTm(OH)(CH₃COO)₂ (non-crystalline)
375Further DecompositionTm(O)(CH₃COO) (non-crystalline)
400Oxycarbonate FormationTm₂O₂CO₃
540Final DecompositionTm₂O₃ (Thulium(III) oxide)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O7Tm B1604118 Acetic acid;thulium;hydrate CAS No. 207738-11-2

Properties

IUPAC Name

acetic acid;thulium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZQIAFCRVKLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583618
Record name Acetic acid--thulium--water (3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-11-2
Record name Acetic acid--thulium--water (3/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Coordination Chemistry of Acetic Acid;thulium;hydrate

Crystal Structure Analysis of Acetic Acid;thulium;hydrate (B1144303) Phases

The solid-state structure of thulium(III) acetate (B1210297) hydrate has been a topic of interest, with various studies focusing on its crystalline arrangement. While detailed single-crystal X-ray diffraction data for thulium(III) acetate hydrate is not extensively available in the provided search results, related compounds and general lanthanide acetate behaviors offer valuable insights.

Single-Crystal X-ray Diffraction Studies of Hydrated Thulium(III) Acetate

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esyoutube.com For hydrated thulium(III) acetate, spectroscopic studies have been conducted on single crystals of the tetrahydrate, Tm(CH₃COO)₃·4H₂O. wikipedia.org

While a complete crystal structure determination for this specific compound is not detailed in the search results, analysis of related thulium compounds provides analogous data. For instance, the crystal structure of thulium(III) trifluoroacetate (B77799), Tm(CF₃COO)₃·3H₂O, has been determined to be monoclinic with the space group P2₁/c. researchgate.net This suggests that hydrated thulium acetate likely also adopts a complex crystalline framework. The reaction of thulium(III) acetate with other compounds, such as iron acetylacetonate (B107027), can lead to the formation of different crystalline products like hexagonal TmFeO₃. wikipedia.org

Parameter Value (for Tm(CF₃COO)₃·3H₂O) Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net

Polyhedral Coordination Environment of the Thulium(III) Ion

In aqueous solutions, the thulium(III) ion (Tm³⁺) is known to be strongly hydrated. mdpi.com The coordination environment around the Tm³⁺ ion is a key aspect of its chemistry. Like other late lanthanides, soluble thulium compounds in aqueous solution form coordination complexes where the thulium ion is surrounded by water molecules. wikipedia.org Specifically, the Tm³⁺ ion in aqueous solution is coordinated by nine water molecules, forming a [Tm(H₂O)₉]³⁺ complex. wikipedia.org

In the solid state, the coordination number can vary. For instance, in the dimeric structure of thulium(III) trifluoroacetate trihydrate, the thulium atom has a coordination number of eight. researchgate.net This coordination sphere includes oxygen atoms from both the water molecules and the trifluoroacetate groups. researchgate.net The coordination polyhedra for related thulium compounds have been described as distorted monocapped tetragonal antiprisms and distorted tetragonal antiprisms. researchgate.net

Property Value Reference
Coordination Number in Aqueous Solution9 wikipedia.org
Coordination Number in Tm(CF₃COO)₃·3H₂O8 researchgate.net
Coordination Geometry (Aqueous)Tricapped Trigonal Prismatic (likely) msu.ru
Coordination Geometry (Solid State Example)Distorted Monocapped/Tetragonal Antiprism researchgate.net
Tm-O Bond Length Range (in a related compound)2.28(1)–2.85(2) Å researchgate.net

Investigation of Dimeric and Polymeric Structural Motifs in Thulium(III) Acetate Hydrates

Lanthanide carboxylates are known to form various structural motifs, including binuclear (dimeric) and polymeric structures. researchgate.net For example, the reaction of thulium(III) oxide with excess acetic acid can yield binuclear acetate complexes. researchgate.net In a related thulium trifluoroacetate compound, Tm(CF₃COO)₃·3H₂O, the thulium atoms are bonded in pairs through four bridging trifluoroacetate anions, forming dimers. researchgate.net In another phase, Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O, the thulium atoms are linked into chains through carboxylate groups, which are further connected into layers by hydrogen bonds. researchgate.net This indicates a propensity for thulium acetates and their derivatives to form extended structures.

Solution-Phase Coordination Behavior of Thulium(III) Acetate Hydrate

The behavior of thulium(III) acetate hydrate in solution is characterized by the interactions of the Tm³⁺ ion with water molecules and acetate ligands.

Hydration Sphere Structure and Dynamics of Thulium(III) Ions in Aqueous Media

In aqueous solution, the trivalent thulium ion is strongly hydrated due to its high charge-to-radius ratio. mdpi.com Spectroscopic studies, such as Raman spectroscopy, have shown that heavy rare earth ions like Tm³⁺ have eight water molecules in their first coordination sphere, arranged in a square antiprismatic geometry. mdpi.com However, other sources suggest a coordination number of nine for the hydrated Tm³⁺ ion. wikipedia.org This discrepancy might be due to the different techniques used or the specific conditions of the study. The hydrated Tm³⁺ ion exhibits a bright blue luminescence. wikipedia.org

Studies on similar heavy lanthanide ions like Yb³⁺ show that at low concentrations, the fully hydrated ion, [Yb(H₂O)₈]³⁺, exists. mdpi.com As the concentration increases, the formation of ion pairs occurs. mdpi.com The dynamics of water exchange on the hydrated lanthanide ions, including thulium, have been investigated using techniques like high-pressure NMR. acs.org

Property Value/Description Reference
Hydration Number8 or 9 mdpi.comwikipedia.org
Hydration Geometry (for 8-coordination)Square Antiprismatic mdpi.com
Second Hydration SphereObserved for similar ions mdpi.com

Complex Formation and Ligand Exchange Kinetics with Acetate and Other Ligands

The coordination chemistry of the thulium ion involves the formation of complexes with various ligands, including acetate. ontosight.ai In solution, there is an equilibrium between the hydrated thulium ion and complexes formed with acetate ions. The kinetics of ligand exchange in metal complexes are crucial for understanding their reactivity. nih.govnih.gov

Spectroscopic Characterization and Electronic Transitions in Acetic Acid;thulium;hydrate Systems

Vibrational Spectroscopy Investigations of Acetic Acid;thulium;hydrate (B1144303)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular structure of thulium(III) acetate (B1210297) hydrate. These methods provide detailed information about the coordination of the acetate and hydrate ligands to the thulium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups within the thulium(III) acetate hydrate complex. The analysis of the infrared spectrum reveals characteristic vibrations of the acetate (CH₃COO⁻) and water (H₂O) ligands.

The carboxylate group of the acetate ligand presents two primary stretching vibrations: the asymmetric (νₐₛ) and symmetric (νₛ) stretches. The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are highly sensitive to the coordination mode of the acetate ion to the metal center. acs.orgaelsindia.com For instance, the acetate ion can coordinate in a monodentate, bidentate chelating, or bridging fashion, each resulting in a distinct spectral signature. In hydrated metal acetates, broad absorption bands corresponding to the O-H stretching vibrations of water molecules are typically observed in the 3000-3500 cm⁻¹ region. chinesechemsoc.org Additional bands related to water's bending modes also appear at lower frequencies.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
O-H Stretch3000 - 3500Water of hydration
C-H Stretch2950 - 3100Methyl group of acetate
COO⁻ Asymmetric Stretch (νₐₛ)1520 - 1610Carboxylate group of acetate
COO⁻ Symmetric Stretch (νₛ)1395 - 1430Carboxylate group of acetate
C-C Stretch~915Acetate backbone
CO₂ Rocking/Bending616 - 676Carboxylate group of acetate

Note: The exact positions of these bands can vary depending on the specific crystal structure and the coordination environment of the thulium ion.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations that may be weak in the infrared spectrum. It is a valuable technique for studying the coordination chemistry of metal acetates in aqueous solutions and solid states. nih.govrsc.org

The symmetric stretching of the C-C bond and the COO⁻ group in the acetate ligand are typically strong in the Raman spectrum. nih.gov Studies on various metal acetates have shown that the vibrational modes of the carboxyl ligand are modified upon complexation with a metal ion. nih.gov The analysis of these bands can help differentiate between free and complexed acetate species and provide insights into the coordination geometry, such as ionic or bidentate coordination. nih.govrsc.org Like FTIR, Raman spectroscopy can also detect the vibrational modes of the water molecules present in the hydrate complex.

Electronic Spectroscopy and Luminescence Studies of Thulium(III) Acetate Hydrate and Doped Systems

The luminescent properties of thulium are due to the electronic transitions within the 4f shell of the Tm³⁺ ion. researchgate.net Thulium(III) acetate hydrate serves as a precursor for creating thulium-doped materials that exhibit unique optical phenomena, such as upconversion luminescence.

Upconversion Luminescence Mechanisms and Energy Transfer Processes in Thulium(III)-Doped Nanomaterials

Upconversion is a process where low-energy photons (typically in the near-infrared range) are converted into higher-energy visible or ultraviolet photons through a series of energy transfer and multi-photon absorption steps. acs.orgacs.org Thulium-doped nanomaterials are particularly efficient for upconversion due to the favorable energy level structure of the Tm³⁺ ion.

Several energy transfer mechanisms are crucial for upconversion in thulium-doped systems:

Sensitization: In many systems, a sensitizer (B1316253) ion, most commonly Ytterbium(III) (Yb³⁺), is co-doped with Tm³⁺. aelsindia.comcdnsciencepub.comtsijournals.com The Yb³⁺ ion has a large absorption cross-section around 980 nm and efficiently transfers the absorbed energy to a nearby Tm³⁺ ion. aelsindia.com

Sequential Energy Transfer: Following initial excitation, further energy transfer steps from other excited sensitizer ions or through absorption of additional pump photons can promote the Tm³⁺ ion to higher excited states. aelsindia.comcdnsciencepub.com

Cross-Relaxation (CR): This is an energy transfer process between two nearby Tm³⁺ ions. For example, an excited Tm³⁺ ion in the ³H₄ state can transfer part of its energy to a neighboring ground-state Tm³⁺ ion, resulting in both ions ending up in the ³F₄ state (³H₄ + ³H₆ → ³F₄ + ³F₄). aelsindia.comrsc.org This process is highly dependent on the concentration of Tm³⁺ ions and can either populate the desired emitting state or act as a quenching pathway. tsijournals.com

Energy Transfer ProcessDescriptionKey Transitions Involved
Yb³⁺ → Tm³⁺ Energy TransferA Yb³⁺ sensitizer absorbs a ~980 nm photon and transfers the energy to a Tm³⁺ ion.Yb³⁺: ²F₇/₂ → ²F₅/₂; Tm³⁺: ³H₆ → ³H₅
Two-Photon UpconversionSequential absorption or energy transfer populates the ¹G₄ state, leading to blue and red emission.Tm³⁺: ³F₄ → ¹G₄
Three-Photon UpconversionHigher-level excitation populates the ¹D₂ state, leading to UV and blue emission.Tm³⁺: ¹G₄ → ¹D₂
Cross-RelaxationEnergy transfer between two Tm³⁺ ions, often populating the ³F₄ level.Tm³⁺: ³H₄ + ³H₆ → ³F₄ + ³F₄

Emission Characteristics under Near-Infrared (NIR-II) Excitation in Thulium(III)-Containing Upconversion Nanoparticles

Recent research has focused on exciting thulium-doped upconversion nanoparticles (UCNPs) directly within the second near-infrared (NIR-II) window (1000–1400 nm). acs.orgresearchgate.net This approach is advantageous for applications like deep tissue bioimaging because of reduced light scattering and minimal tissue autofluorescence in this spectral range. acs.orgchinesechemsoc.org

Unlike systems that rely on Yb³⁺ sensitization at ~980 nm, Tm³⁺ ions can be directly excited by NIR-II wavelengths without a sensitizer. acs.orgchinesechemsoc.orgresearchgate.net The resulting emission spectra are highly dependent on the specific excitation wavelength. acs.orgresearchgate.net

1064 nm and 1208 nm Excitation: Under these excitation wavelengths, the upconversion spectra are typically dominated by a strong emission band centered at approximately 808 nm, corresponding to the ³H₄ → ³H₆ transition. acs.orgresearchgate.net

1150 nm Excitation: Excitation at 1150 nm produces a much richer emission spectrum. It enables an intense three-photon upconversion process, resulting in a strong blue emission at ~475 nm (¹G₄ → ³H₆). acs.orgamericanelements.com This emission can be significantly stronger—reportedly by up to 100 times—than any visible emission generated by 1064 nm excitation. acs.org Other emission bands at 455 nm (¹D₂ → ³F₄) and 650 nm (¹G₄ → ³F₄) are also observed. researchgate.net

Excitation Wavelength (nm)Major Emission Bands (nm)Corresponding Transition(s)Process
1064~808³H₄ → ³H₆Two-Photon Upconversion
1150~475, ~808, ~455, ~650¹G₄ → ³H₆, ³H₄ → ³H₆, ¹D₂ → ³F₄, ¹G₄ → ³F₄Three-Photon Upconversion
1208~808³H₄ → ³H₆Two-Photon Upconversion

Analysis of Luminescence Quenching Mechanisms in Thulium(III)-Doped Systems

Key quenching mechanisms include:

Surface Quenching: In nanoparticles, surface defects, ligands, and solvent molecules can act as quenching centers, trapping the excitation energy. acs.org This is particularly problematic in bare-core nanoparticles due to their high surface area-to-volume ratio. A common and effective strategy to mitigate this is to grow an inert shell (e.g., NaYF₄) around the luminescent core, which passivates the surface and confines the excitation energy, leading to a significant enhancement in emission intensity. acs.org

Solvent Quenching: High-frequency vibrations from solvent molecules, such as the O-H stretch in water or C-H stretch in organic solvents, can couple with the electronic energy levels of the Tm³⁺ ion. researchgate.net If the energy gap between two electronic levels matches an overtone of the solvent's vibration, the excited state can relax non-radiatively. researchgate.net

Concentration Quenching: At high concentrations of Tm³⁺, the probability of cross-relaxation increases. aelsindia.comtsijournals.com While some cross-relaxation pathways can be beneficial for populating specific energy levels, others can depopulate the upper emitting states, leading to a decrease in luminescence.

Quenching by Other Ions: The presence of other lanthanide ions or impurities can also lead to quenching through energy transfer from the excited Tm³⁺ ion to the quencher.

Photoluminescence Properties of Thulium(III) Ions in Doped Zinc Oxide and Other Nanostructures

The incorporation of thulium(III) ions into various host nanostructures, particularly zinc oxide (ZnO), gives rise to distinct photoluminescence (PL) properties, making these materials suitable for applications in optoelectronics and bio-imaging. csir.co.zaresearchgate.netnih.gov The luminescence arises from electronic transitions within the 4f shell of the Tm³⁺ ion, which are sensitized by the host lattice or by direct excitation.

In Tm³⁺-doped ZnO nanocrystals, intense near-infrared (NIR) and visible blue emissions are commonly observed. csir.co.zanih.gov The blue emission is typically attributed to the ¹G₄ → ³H₆ transition, while NIR emissions can result from the ³H₄ → ³H₆ transition. researchgate.net The synthesis method, such as the sol-gel process using precursors like zinc acetate dihydrate and thulium nitrate (B79036) pentahydrate, plays a crucial role in determining the crystalline quality and defect density of the ZnO nanostructures, which in turn affects the luminescence efficiency. csir.co.zaresearchgate.net

Studies on Tm³⁺-doped ZnS nanoparticles synthesized via the polyol method have also shown characteristic thulium emissions. scirp.org When excited at 356 nm, a sharp emission peak corresponding to the ¹G₄ → ³H₆ transition of Tm³⁺ is observed at approximately 417 nm. scirp.org The doping concentration and excitation wavelength can be tuned to alter the emission characteristics. scirp.org

Upconversion nanoparticles (UCNPs), such as NaYF₄ co-doped with Yb³⁺ and Tm³⁺, utilize thulium(III) acetate hydrate as a precursor. mdpi.comresearchgate.net In these systems, Tm³⁺ acts as the activator. Under near-infrared excitation (e.g., 1064 nm, 1150 nm, or 1208 nm), these nanoparticles can emit light at shorter wavelengths, such as a strong 475 nm emission resulting from a three-photon process. mdpi.comresearchgate.net The efficiency of these upconversion processes is highly dependent on the energy level matching and potential cross-relaxation pathways between adjacent ions. mdpi.com

The table below summarizes key photoluminescent properties of Tm³⁺ in different nanostructured hosts.

Host MaterialExcitation Wavelength (nm)Emission Wavelength (nm)TransitionReference
ZnO NanostructuresNot SpecifiedBlue Emission¹G₄ → ³H₆ researchgate.net
ZnO NanostructuresNot SpecifiedNear-Infrared (NIR)³H₄ → ³H₆ researchgate.net
ZnO NanocrystalsLaser Spectroscopy860-1550 (NIR)Not Specified nih.gov
ZnS Nanoparticles356417¹G₄ → ³H₆ scirp.org
NaYF₄:Yb/Tm UCNPs1150475Three-photon Upconversion mdpi.comresearchgate.net
NaYF₄:Yb/Tm UCNPs1064, 1150, 1208808Upconversion mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) Analysis of Thulium(III) Acetate Hydrate Surfaces and Composites

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within a material. It has been effectively employed to characterize surfaces and composites involving thulium(III) acetate hydrate and its derivatives, such as Tm³⁺-doped nanostructures. csir.co.zaresearchgate.netrsc.org

In the analysis of thulium-doped zinc oxide (ZnO) nanostructures, XPS is used to confirm the presence and oxidation state of the thulium dopant. csir.co.zaresearchgate.net High-resolution XPS scans of the Tm 4d core level typically show a peak corresponding to the Tm³⁺ oxidation state. researchgate.net For a ZnO sample doped with 0.5 mol% Tm³⁺, a peak at a binding energy of 176.1 eV was identified, corresponding to the Tm 4d₃/₂ core level for the Tm³⁺ oxidation state. researchgate.net This confirmation is crucial for understanding the luminescent properties, as they originate from the trivalent thulium ion.

XPS is also instrumental in analyzing more complex systems, such as core-shell upconversion nanoparticles (UCNPs) synthesized using thulium(III) acetate hydrate as a precursor. rsc.orgrsc.org In these materials, XPS can verify the elemental composition of the core and shell, and confirm the successful surface functionalization. rsc.org The analysis of rare-earth metal-organic frameworks (MOFs) provides a reference for the binding energies of metal-bound carboxylate groups. mdpi.com The O 1s spectrum in such systems typically shows a peak around 532 eV corresponding to the metal-bound carboxylate, while the C 1s spectrum can be deconvoluted into peaks for C=C, C=O, and C-F (if fluorinated ligands are used). mdpi.com

The table below presents typical binding energy values for elements in thulium-containing composites as determined by XPS.

Element/Core LevelMaterial SystemBinding Energy (eV)Reference
Tm 4d₃/₂Tm³⁺-doped ZnO Nanostructures176.1 researchgate.net
Zn 2p₃/₂Tm³⁺-doped ZnO Nanostructures~1021 researchgate.net
Zn 2p₁/₂Tm³⁺-doped ZnO Nanostructures~1044 researchgate.net
O 1sGd-TTA-fcu (MOF)532 mdpi.com
C 1s (C=C)Gd-TTA-fcu (MOF)284.4 mdpi.com
C 1s (C=O)Gd-TTA-fcu (MOF)288.0 mdpi.com

Thermal Decomposition Pathways and Stability of Acetic Acid;thulium;hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Acetic Acid;thulium;hydrate (B1144303)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for elucidating the thermal decomposition of thulium(III) acetate (B1210297) tetrahydrate. Studies have shown that the decomposition process up to 800°C is complex, involving several distinct steps. researchgate.netresearchgate.net

The initial phase of decomposition involves the loss of water of hydration. For thulium(III) acetate tetrahydrate, complete dehydration occurs in two overlapping steps at approximately 90°C and 110°C. researchgate.net This is followed by the decomposition of the anhydrous acetate, which proceeds through several intermediate compounds. The final decomposition to thulium(III) oxide is observed at 540°C. researchgate.net

The DTA curve would be expected to show endothermic peaks corresponding to the dehydration steps and subsequent exothermic peaks related to the decomposition of the acetate and the combustion of evolved organic fragments.

Table 1: Key Decomposition Stages of Thulium(III) Acetate Tetrahydrate

Temperature (°C) Event
90 - 110 Dehydration (loss of 4H₂O)
350 Formation of Tm(OH)(CH₃COO)₂
375 Formation of Tm(O)(CH₃COO)
400 Formation of Tm₂O₂CO₃

This table is based on data from combined TGA, DTA, and other analytical techniques. researchgate.net

Identification and Characterization of Intermediate Decomposition Products

The thermal decomposition of thulium(III) acetate tetrahydrate proceeds through several solid-phase intermediates. Following the initial dehydration, the anhydrous thulium acetate begins to decompose.

At around 350°C, a non-crystalline intermediate, thulium hydroxide (B78521) acetate (Tm(OH)(CH₃COO)₂), is formed. researchgate.net As the temperature increases to 375°C, this is followed by the formation of thulium oxyacetate (Tm(O)(CH₃COO)). researchgate.net Subsequently, at approximately 400°C, thulium oxycarbonate (Tm₂O₂CO₃) is formed as a key intermediate before the final oxide is produced. researchgate.netresearchgate.net The identification and characterization of these intermediates are typically carried out using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR). researchgate.net

Table 2: Intermediate Solid Products in the Decomposition of Thulium(III) Acetate Tetrahydrate

Temperature (°C) Intermediate Compound Chemical Formula
350 Thulium hydroxide acetate Tm(OH)(CH₃COO)₂
375 Thulium oxyacetate Tm(O)(CH₃COO)

Data sourced from thermal analysis studies. researchgate.netresearchgate.net

Formation Mechanism of Thulium(III) Oxide from Acetic Acid;thulium;hydrate Precursors

The formation of thulium(III) oxide from thulium(III) acetate tetrahydrate is a result of the sequential decomposition of the intermediates. The process can be summarized as follows:

Dehydration: Tm(CH₃COO)₃·4H₂O → Tm(CH₃COO)₃ + 4H₂O

Hydrolysis and initial decomposition: The anhydrous acetate decomposes to form a hydroxide acetate intermediate, likely involving the release of ketene (B1206846) or acetic anhydride.

Formation of Oxyacetate: Further heating leads to the loss of acetate groups and the formation of an oxyacetate species.

Formation of Oxycarbonate: The decomposition of the remaining organic components leads to the formation of a stable thulium oxycarbonate intermediate. researchgate.netresearchgate.net This is a common step in the thermal decomposition of rare earth acetates. research-nexus.net

Final Oxide Formation: The oxycarbonate then decomposes at a higher temperature to yield the final product, thulium(III) oxide, with the release of carbon dioxide. researchgate.netresearchgate.net

This stepwise mechanism ensures the formation of a high-purity oxide, making acetate precursors valuable in materials synthesis. americanelements.comamericanelements.com

Analysis of Gaseous and Solid-Phase Products during Thermal Transformations

The analysis of both gaseous and solid-phase products at each stage of the thermal decomposition provides a comprehensive understanding of the reaction pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and in-situ infrared spectroscopy are employed for this purpose. researchgate.net

Solid-Phase Products: The primary solid-phase products are the intermediates detailed in section 5.2, culminating in the formation of thulium(III) oxide (Tm₂O₃). researchgate.net The crystallinity and morphology of the final oxide can be influenced by the heating rate and atmosphere during decomposition.

Gaseous-Phase Products: The gaseous products evolved during the thermal decomposition of thulium(III) acetate tetrahydrate include:

Water vapor (H₂O): Released during the initial dehydration steps. researchgate.net

Acetic acid (CH₃COOH): Can be formed from the hydrolysis of acetate groups by the released water. research-nexus.netnih.gov

Ketene (CH₂CO) and Acetone ((CH₃)₂CO): Result from the decomposition of the acetate ligands. researchgate.netresearchgate.net

Carbon dioxide (CO₂): Released during the decomposition of the oxycarbonate intermediate and from the oxidation of organic fragments. researchgate.netresearchgate.netthermofisher.cn

Carbon monoxide (CO): May also be present as a decomposition product. thermofisher.cn

The composition of the evolved gas mixture changes with temperature, corresponding to the different decomposition stages.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Thulium(III) acetate tetrahydrate
Thulium(III) oxide
Thulium hydroxide acetate
Thulium oxyacetate
Thulium oxycarbonate
Water
Acetic acid
Ketene
Acetone
Carbon dioxide

Advanced Applications of Acetic Acid;thulium;hydrate in Materials Science and Engineering

Optical Materials and Lasers

The intrinsic energy level structure of the thulium ion allows for efficient absorption and emission in the short-wave infrared (SWIR) region, making it an indispensable component in the development of optical amplifiers and lasers.

Development of Thulium(III)-Doped Silica-Based Fiber Amplifiers

Thulium-doped fiber amplifiers (TDFAs) are crucial for optical communications, offering amplification in the S-band (1460-1530 nm) and the 2 µm wavelength region. Thulium(III) acetate (B1210297) hydrate (B1144303) is a commonly used water-soluble precursor for introducing Tm³⁺ ions into the silica (B1680970) glass matrix of optical fibers during manufacturing.

The fabrication of thulium-doped fiber preforms is often accomplished using the Modified Chemical Vapor Deposition (MCVD) method combined with a solution doping technique. In this process, a porous silica soot layer is deposited inside a substrate tube. This layer is then soaked in a solution, typically alcoholic, containing dissolved thulium(III) acetate hydrate and other co-dopants. The preform is subsequently dried and collapsed at high temperatures to form a solid rod, which is then drawn into an optical fiber.

Research has shown that the local environment of the Tm³⁺ ions within the silica host significantly impacts the amplifier's performance, particularly the fluorescence lifetime of the ³H₄ energy level, which is critical for efficient amplification. To mitigate the clustering of thulium ions, which can quench luminescence, and to enhance solubility, co-dopants such as alumina (B75360) (Al₂O₃) are introduced into the glass matrix. Studies have demonstrated a direct correlation between increased alumina concentration and prolonged fluorescence lifetime, leading to more efficient TDFAs.

Table 1: Effect of Alumina Co-doping on the Fluorescence Lifetime of Tm³⁺ in Silica Fibers
Tm³⁺ Concentration (mol%)Al₂O₃ Concentration (mol%)Fabrication Method³H₄ Fluorescence Lifetime (µs)
0.01 - 0.030Solution Doping14
Not Specified10Solution Doping58
Not Specified11.7Nanoparticle Doping756

Different pumping schemes are also employed to optimize TDFA performance. Multi-wavelength pumping, utilizing a combination of laser diodes (e.g., 791 nm, 1240 nm, and 1560 nm), has been shown to significantly broaden the gain bandwidth compared to single-wavelength pumping, achieving a nominal gain over a wide spectral range. phosphor.com

Fabrication of Thulium(III)-Containing Thin Films for Optical Applications

Thulium(III)-containing thin films are being developed for various optical applications, including planar waveguides, electroluminescent devices, and optical sensors. Thulium(III) acetate hydrate can be used as a precursor in chemical solution deposition techniques like the sol-gel method and spin coating, which offer cost-effective and scalable routes to high-quality optical films. rsc.orgresearchgate.net

In the sol-gel process, a solution (the "sol") containing precursors is prepared. For a thulium-doped silica film, this would involve a silica precursor like tetraethylorthosilicate (TEOS), dissolved thulium(III) acetate hydrate, a solvent such as ethanol, and a catalyst. researchgate.netscite.ai This sol is then deposited onto a substrate using methods like spin coating or dip coating. mdpi.com

Spin coating involves dispensing the sol onto the center of a substrate, which is then spun at high speed to produce a uniform thin film. nih.govapexicindia.com The thickness of the film can be controlled by adjusting parameters such as the solution's viscosity, the spin speed, and the duration. researchgate.net After deposition, the film is subjected to heat treatment (annealing) to remove residual organics and densify the material into a stable glass or ceramic film. This process embeds the Tm³⁺ ions within the host matrix.

The resulting thulium-doped thin films exhibit characteristic photoluminescence, with emission peaks corresponding to the electronic transitions of the Tm³⁺ ion. Research on Tm³⁺-doped silica-hafnia films has shown enhanced photoluminescence intensity in hybrid nanofiber/thin-film structures, attributed to the high surface-to-volume ratio of nanofibers and an increased concentration of Tm³⁺ ions. uitm.edu.my These films show potential for use in lasers and optical amplifiers. uitm.edu.my

Luminescent Materials and Phosphors

The ability of thulium to convert long-wavelength radiation into shorter-wavelength visible light (upconversion) makes it a key element in the design of advanced phosphors for displays and lighting.

Design and Synthesis of Thulium(III)-Based Upconversion Phosphors for Advanced Display Technologies

Upconversion phosphors doped with thulium are highly sought after for applications in 3D displays, security inks, and bio-imaging, as they can be excited by near-infrared (NIR) light, which is less damaging to biological tissues and has deeper penetration. Thulium(III) acetate hydrate serves as the source for the Tm³⁺ activator ion during the synthesis of these phosphor materials.

A common host material for Tm³⁺ is sodium yttrium fluoride (B91410) (NaYF₄), which is known for its low phonon energy and high upconversion efficiency. The synthesis is often carried out via hydrothermal or co-precipitation methods, where aqueous solutions of yttrium, ytterbium (as a sensitizer), and thulium salts (including the acetate) are reacted with a fluoride source under controlled temperature and pressure.

The upconversion mechanism typically involves a sensitizer (B1316253) ion, such as Yb³⁺, which efficiently absorbs NIR radiation (around 980 nm) and transfers the energy to the Tm³⁺ activator ion. The Tm³⁺ ion is then excited to higher energy levels through sequential energy transfers or other processes, leading to visible light emission. The emission spectrum of Tm³⁺-doped upconversion nanoparticles can be tuned by changing the excitation wavelength. nih.gov For instance, different NIR-II excitation wavelengths (1064 nm, 1150 nm, 1208 nm) can generate distinct emission spectra from Tm³⁺ ions, with 1150 nm laser excitation enabling an intense three-photon blue emission at 475 nm. nih.gov

Table 2: Upconversion Emission from NaYF₄:Tm³⁺ Nanoparticles Under NIR Excitation nih.gov
Excitation Wavelength (nm)Emission Peak (nm)Electronic TransitionRelative Intensity
1064475¹G₄ → ³H₆Very Weak
808³H₄ → ³H₆Dominant
1150475¹G₄ → ³H₆Intense (3-photon)
808³H₄ → ³H₆Strong
1208455¹D₂ → ³F₄Observable
808³H₄ → ³H₆Dominant

Integration into Novel Lighting Systems and Upconversion Materials

Thulium-based phosphors are being integrated into novel solid-state lighting (SSL) systems, particularly phosphor-converted white light-emitting diodes (pc-WLEDs). researchgate.netphosphor.com These devices typically use a blue or near-ultraviolet (nUV) LED chip as the primary light source. nih.govmdpi.com The high-energy light from the LED excites one or more phosphors coated on the chip, which then down-convert or up-convert the light to different wavelengths. The combination of the original LED light and the phosphor's emission produces white light.

While the most common pc-WLEDs use a blue LED with a yellow phosphor, this combination often results in a low color rendering index (CRI) due to a deficiency in the red part of the spectrum. nih.gov To overcome this, multi-phosphor systems are being developed. Thulium-based phosphors can provide the blue component of the white light. By co-doping a single host material with multiple rare-earth ions, such as thulium (blue), terbium (green), and europium (red), it is possible to generate white light from a single phosphor component under UV excitation. researchgate.net

Furthermore, research into upconversion-based WLEDs is exploring the use of NIR LEDs (e.g., 980 nm) to excite phosphors co-doped with Yb³⁺, Er³⁺ (green/red emission), and Tm³⁺ (blue emission). ulisboa.pt This approach could lead to more efficient lighting systems by avoiding the energy loss associated with the Stokes shift in traditional down-conversion phosphors. ulisboa.pt The development of single-component, warm-white-emitting phosphors, such as NaGd(WO₄)₂ co-doped with Tm³⁺, Dy³⁺, and Eu³⁺, demonstrates a sophisticated strategy for achieving high-quality white light by carefully managing energy transfer between the different rare-earth ions within the host crystal. acs.org

Catalysis and Chemical Synthesis

Thulium(III) acetate hydrate is an important starting material for the synthesis of advanced catalytic materials, particularly metal-organic frameworks (MOFs). americanelements.comwikipedia.org These crystalline, porous materials are constructed from metal ions or clusters linked by organic ligands. The high surface area, tunable pore size, and exposed metal active sites of MOFs make them highly effective heterogeneous catalysts.

Recent research has focused on the development of thulium-based MOFs for the chemical fixation of carbon dioxide. In these syntheses, thulium(III) acetate hydrate is reacted with a functional organic linker under solvothermal conditions to form a robust, porous framework. rsc.orgacs.org The resulting thulium-organic framework possesses Lewis acid sites (unsaturated Tm³⁺ ions) and Lewis base sites on its internal surfaces, which act synergistically to catalyze reactions. rsc.org

A significant application is the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates, a process that contributes to carbon capture and utilization. Thulium-based MOFs have demonstrated high catalytic performance for this reaction under mild, solvent-free conditions. For example, specific thulium-organic frameworks can achieve near-quantitative conversion of epoxides at moderate temperatures and atmospheric CO₂ pressure. acs.orgresearchgate.net The catalyst's high recyclability and stability make it a promising candidate for industrial applications. rsc.org

Table 3: Catalytic Performance of a Thulium-Organic Framework (NUC-108a) in CO₂ Cycloaddition acs.org
Epoxide SubstrateTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Propylene oxide55699>99
Epichlorohydrin551299>99
Styrene oxide551299>99
Allyl glycidyl (B131873) ether551298>99

Note: Reactions performed at 1 atm CO₂ pressure with n-Bu₄NBr as a co-catalyst.

Role as a Versatile Precursor in the Synthesis of Other Thulium(III) Compounds

Acetic acid;thulium;hydrate is a preferred starting material for the synthesis of various other thulium(III) compounds due to its solubility and reactivity. The acetate ligands can be readily displaced by other functional groups, allowing for the formation of a diverse range of thulium-containing materials.

One prominent example is the synthesis of thulium(III) trifluoroacetate (B77799). By reacting thulium(III) acetate with trifluoroacetic acid, a complete substitution of the acetate ligands occurs, yielding thulium trifluoroacetate. nih.gov This transformation is a straightforward and efficient method to produce high-purity thulium compounds with different chemical properties.

Another application is in the formation of complex inorganic structures. For instance, thulium(III) acetate is used to synthesize rare-earth cluster-based metal-organic frameworks (MOFs). In the synthesis of the RE-UiO-66 series of MOFs (where RE includes thulium), thulium(III) acetate serves as the metal precursor, self-assembling with organic linkers to form highly porous and crystalline structures with potential applications in gas storage and catalysis. chemrxiv.org The use of acetate as a precursor is noted to sometimes result in acetate capping ligands within the final MOF structure, influencing its properties. chemrxiv.org

The thermal decomposition of thulium(III) acetate can also be controlled to produce thulium-containing oxides. This makes it a valuable precursor in solid-state synthesis routes for creating materials with specific electronic and magnetic properties.

Exploration of Catalytic Activity of Thulium(III) Acetate Hydrate in Organic Transformations

While rare earth elements, in general, are recognized for their catalytic properties, specific examples detailing the direct use of thulium(III) acetate hydrate as a catalyst in homogenous organic transformations are not extensively documented in recent literature. The catalytic potential of rare earth compounds often stems from the Lewis acidity of the metal ion. However, most contemporary research focuses on incorporating these ions into more complex, heterogeneous catalytic systems to enhance stability and recyclability.

Incorporation into Rare Earth-Based Catalytic Systems

Thulium(III) acetate hydrate is a key ingredient for incorporating thulium into larger, more robust catalytic systems. The most significant application in this area is its use as a precursor for synthesizing thulium-based metal-organic frameworks (MOFs) that exhibit catalytic activity. chemrxiv.org For example, a nanoporous thulium-organic framework (NUC-37), which contains planar tetranuclear thulium clusters ({Tm4}), has been shown to be a highly selective and recyclable catalyst for the chemical fixation of carbon dioxide through the cycloaddition of epoxides. rsc.org The synthesis of such frameworks relies on a thulium source, for which thulium(III) acetate hydrate is a suitable candidate.

Furthermore, rare earth elements are increasingly being investigated for their role in advanced oxidation processes (AOPs) for wastewater treatment. researchgate.netmdpi.com These systems often utilize rare earth-doped nanocatalysts to generate reactive oxygen species that degrade organic pollutants. Thulium(III) acetate hydrate can serve as the doping precursor to introduce Tm(III) ions into host materials like titanium dioxide or zinc oxide, thereby creating a catalytically active site. The unique electronic structure of the thulium ion can influence the catalyst's surface chemistry and enhance its efficiency in these environmental applications. researchgate.netmdpi.com

Nanomaterials and Surface Functionalization

The precise properties of thulium(III) acetate hydrate make it an excellent precursor for the controlled synthesis of advanced nanomaterials. Its solubility in common solvents and its decomposition behavior allow for its use in various solution-based synthesis methods to create nanoparticles with tailored sizes, shapes, and functionalities.

Synthesis of Core-Shell Lanthanide-Doped Upconversion Nanocrystals Utilizing this compound

Thulium(III) acetate hydrate is a critical lanthanide source in the synthesis of core-shell upconversion nanoparticles (UCNPs). These nanomaterials are capable of converting low-energy near-infrared (NIR) light into higher-energy visible or ultraviolet light, making them valuable for applications in bioimaging and phototherapy. nih.gov The co-precipitation method is a common strategy for synthesizing these nanocrystals.

In a typical synthesis of NaYF4:Tm@NaYF4 core-shell nanoparticles, a stock solution of lanthanide acetates, including thulium(III) acetate, is mixed with oleic acid and 1-octadecene (B91540). nih.gov This mixture is heated to form a lanthanide-oleate precursor solution. Subsequently, a methanol (B129727) solution containing ammonium (B1175870) fluoride and sodium hydroxide (B78521) is added, and the entire mixture is heated to a high temperature. This process first leads to the formation of the thulium-doped core nanocrystals. A shell of inert material (NaYF4) is then grown around the core to passivate surface defects and enhance the luminescence intensity. The inert shell effectively reduces quenching of the thulium ion's excited states, leading to a significant increase in emission intensity. nih.gov

ParameterCondition
Lanthanide Precursors Ln(CH3CO2)3 (Ln = Tm, Y, Yb)
Solvents Oleic Acid (OA), 1-Octadecene (ODE)
Precursor Formation Temp. 150 °C
Fluoride/Base Source Ammonium Fluoride (NH4F), Sodium Hydroxide (NaOH) in Methanol
Primary Application Bioimaging, Cancer Cell Microscopic Imaging

This table summarizes the typical synthesis conditions for NaYF4:Tm@NaYF4 core-shell upconversion nanocrystals using lanthanide acetate precursors.

Strategies for Surface Modification and Functionalization of Thulium(III)-Containing Nanoparticles

Once thulium-containing nanoparticles, such as UCNPs, are synthesized, their surfaces often require modification to ensure stability and functionality in various environments, particularly in biological systems. The as-synthesized nanoparticles are typically capped with hydrophobic ligands like oleic acid, making them dispersible only in non-polar solvents.

To render them water-soluble and biocompatible, several surface modification strategies are employed:

Ligand Exchange: This is a common method where the original hydrophobic ligands are replaced with hydrophilic ones. For example, bifunctional molecules like thiolated polyethylene (B3416737) glycol (PEG-SH) can be used. The thiol group binds to the nanoparticle surface, while the hydrophilic PEG chain extends into the aqueous medium, providing colloidal stability.

Polymer Coating: The nanoparticles can be encapsulated within a layer of an amphiphilic polymer. The hydrophobic segments of the polymer interact with the native surface ligands, while the hydrophilic segments face the aqueous environment. This method not only imparts water solubility but can also introduce functional groups (e.g., carboxyl, amine) for further conjugation with biomolecules.

Silica Shelling: A thin layer of silica (SiO2) can be grown on the nanoparticle surface. This silica shell is chemically inert, optically transparent, and provides a robust and hydrophilic surface that can be easily functionalized using well-established silane (B1218182) chemistry.

These modifications are crucial for preventing aggregation in high-ionic-strength biological fluids and for attaching targeting moieties or therapeutic agents for biomedical applications.

Precursor Role in the Synthesis of Thulium(III)-Doped Zinc Oxide Nanostructures

Thulium(III) acetate hydrate serves as an effective precursor for introducing thulium dopants into zinc oxide (ZnO) nanostructures. Doping ZnO with rare earth elements like thulium can significantly alter its electronic and optical properties, creating materials suitable for applications in optoelectronics, photocatalysis, and sensors. The synthesis often involves solution-based methods where a zinc precursor, such as zinc acetate, is used alongside the thulium acetate dopant precursor. nih.govmdpi.com

Computational studies based on Density Functional Theory (DFT) have explored the effects of thulium doping on the electronic properties of ZnO. These studies predict that incorporating thulium into the ZnO lattice can introduce new energy levels from the thulium 4f orbitals within the band gap. pjsir.org This modification can increase the material's band gap and induce ferromagnetic behavior, which is absent in pure ZnO. pjsir.org The increased electronegativity difference between thulium and oxygen compared to zinc and oxygen is a key factor driving these changes. pjsir.org

Experimentally, methods like sol-gel, hydrothermal synthesis, or electrospinning followed by calcination are used to produce Tm-doped ZnO nanostructures. scilit.com In a typical sol-gel process, zinc acetate and thulium acetate are dissolved in a common solvent. The solution then undergoes hydrolysis and condensation to form a gel, which is subsequently calcined at high temperatures to yield the crystalline Tm-doped ZnO material. The concentration of thulium acetate in the initial solution can be precisely controlled to tune the doping level and, consequently, the final properties of the nanostructure.

PropertyPristine ZnO (Calculated)Thulium-Doped ZnO (Calculated)
Band Gap ~1.36 eV~1.60 eV
Spin Polarization ZeroConsiderable
Magnetic Behavior Non-magneticFerromagnetic
Key Electronic Feature -Spin-polarized 4f states in band gap

This table outlines the theoretical changes in the electronic and magnetic properties of ZnO when doped with thulium, as predicted by DFT calculations. pjsir.org

Biological and Biomedical Research Applications

Recent advancements in materials science have identified Thulium(III) acetate hydrate as a valuable precursor in the development of novel materials for biological and biomedical applications. Its utility stems from the unique properties of the thulium ion (Tm³⁺), which can be harnessed for advanced medical imaging and therapeutic strategies. Researchers are actively exploring the synthesis of thulium-based nanomaterials from this acetate salt for use in cutting-edge diagnostic and treatment modalities.

Investigation of Thulium(III) Acetate Hydrate as a Precursor for Magnetic Resonance Imaging (MRI) Contrast Agents

Thulium(III) acetate hydrate is under investigation as a precursor for the synthesis of novel Magnetic Resonance Imaging (MRI) contrast agents. While gadolinium-based contrast agents are most commonly used, concerns about gadolinium toxicity have prompted research into alternatives. semanticscholar.orgstanfordmaterials.com The paramagnetic properties of the thulium ion make it a candidate for developing new classes of contrast agents. wikipedia.org

Research in this area often involves the use of Thulium(III) acetate hydrate to synthesize thulium-containing nanoparticles, such as thulium oxide (Tm₂O₃). uow.edu.au These nanoparticles can then be functionalized to enhance their biocompatibility and targeting capabilities. The principle behind their use as MRI contrast agents lies in their ability to alter the relaxation times of water protons in their vicinity, thereby enhancing the contrast of the MR image.

Studies are exploring how the size, surface chemistry, and concentration of thulium-based nanoparticles, synthesized from precursors like Thulium(III) acetate hydrate, affect their efficacy as MRI contrast agents. The goal is to develop agents with high relaxivity, low toxicity, and improved diagnostic capabilities. While much of the current research focuses on gadolinium and iron oxide nanoparticles, the unique magnetic properties of thulium suggest a promising avenue for the next generation of MRI contrast agents. wikipedia.orgamericanelements.com

Below is a data table summarizing key research findings related to the development of nanoparticle-based MRI contrast agents, a field relevant to the potential applications of thulium-based nanoparticles derived from Thulium(III) acetate hydrate.

Nanoparticle TypeKey Research FindingPotential Advantage
Superparamagnetic iron oxide nanoparticles (SPIONs)Used as T2 and T2*-shortening MRI contrast agents for imaging blood vessels and tumors. d-nb.infoCan offer superior improvement in MRI sensitivity. americanelements.com
Gadolinium-based nanoparticlesCan be loaded with a high payload of gadolinium ions, providing superb signal amplification. americanelements.comEnhanced relaxivity compared to small gadolinium chelates. americanelements.com
Thulium-based nanoparticlesInvestigated for their paramagnetic properties as potential MRI contrast agents. wikipedia.orgMay offer an alternative to gadolinium-based agents with a different safety profile.

Research into Targeted Therapy Approaches Leveraging Thulium(III) Properties

The properties of thulium, particularly its radioisotopes and its utility in laser technology, make it a focal point of research for targeted cancer therapies. Thulium(III) acetate hydrate can serve as a precursor for synthesizing thulium-based materials, such as thulium oxide nanoparticles, which are central to these therapeutic strategies. uow.edu.au

One area of active investigation is the use of thulium oxide nanoparticles as radiosensitizers in radiation therapy. researchgate.netresearchgate.net These nanoparticles can be preferentially taken up by tumor cells. When the tumor is then irradiated, the high atomic number (Z) of thulium leads to an enhanced localized radiation dose, increasing the therapeutic efficacy while minimizing damage to surrounding healthy tissue. Research has shown that thulium oxide nanoparticles can significantly increase DNA damage and reduce the survival of cancer cells upon irradiation. uow.edu.au

Furthermore, the radioisotope Thulium-167 (¹⁶⁷Tm), which can be produced from stable thulium, is being explored for targeted radionuclide therapy. wustl.edunih.gov This isotope emits Auger electrons, which have a very short range and can deliver a highly localized cytotoxic dose to cancer cells, making it suitable for treating small tumors and metastases. wustl.edu

Thulium is also utilized in laser-based therapies. The thulium laser, operating at a wavelength highly absorbed by water, allows for precise tissue ablation with minimal collateral damage, a technique known as Laser Interstitial Thermal Therapy (LITT). wikipedia.org This is particularly valuable in treating tumors in sensitive areas like the brain and liver. wikipedia.org Additionally, research is exploring the use of light-activated thulium compounds in photodynamic therapy (PDT), where the compound is administered and then activated by light to produce reactive oxygen species that kill cancer cells. wikipedia.org

The table below details some of the targeted therapy approaches that leverage the properties of thulium.

Therapeutic ApproachMechanism of ActionResearch Findings
RadiosensitizationThulium oxide nanoparticles enhance the localized dose of radiation in tumor cells.Increased DNA double-strand breaks and reduced cancer cell survival after irradiation. uow.edu.au
Targeted Radionuclide TherapyRadioisotopes like ¹⁶⁷Tm deliver localized cytotoxic radiation via Auger electrons. wustl.edunih.govPromising for treating small metastases and single tumor cells due to the short range of emitted electrons. wustl.edu
Laser Interstitial Thermal Therapy (LITT)Thulium lasers provide precise thermal ablation of tumor tissue. wikipedia.orgEnables exact tumor ablation with reduced risk to surrounding healthy cells. wikipedia.org
Photodynamic Therapy (PDT)Light-activated thulium compounds generate reactive oxygen species to kill cancer cells. wikipedia.orgInvestigated for eradicating residual tumor cells after surgery. wikipedia.org

Theoretical and Computational Investigations of Acetic Acid;thulium;hydrate

Electronic Structure Calculations and Density Functional Theory (DFT) Studies

Electronic structure calculations are fundamental to understanding the chemical bonding, stability, and reactivity of molecules. For lanthanide compounds like thulium acetate (B1210297) hydrate (B1144303), Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy.

Key research findings from hypothetical DFT studies on thulium acetate hydrate could include the determination of the coordination number of the thulium ion and the precise arrangement of the ligands in the first coordination sphere. Such studies could also quantify the strength of the Tm-O bonds with both acetate and water ligands.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Monomeric Unit of Thulium Acetate Hydrate

ParameterCalculated ValueSignificance
Tm-O (acetate) bond length2.35 ÅIndicates the distance between the thulium ion and the oxygen atoms of the acetate ligands.
Tm-O (water) bond length2.45 ÅRepresents the distance between the thulium ion and the oxygen atoms of the coordinated water molecules.
Coordination Number of Tm(III)8 or 9Defines the number of ligand atoms directly bonded to the central thulium ion.
HOMO-LUMO Energy Gap4.5 eVRelates to the electronic stability and the energy of the lowest electronic transitions.

Molecular Dynamics Simulations for Hydration and Coordination Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For thulium acetate hydrate, MD simulations can provide detailed insights into the dynamics of the hydration shell and the coordination behavior of the thulium ion in an aqueous environment.

MD simulations are particularly useful for understanding how the acetate ligands influence the hydration structure around the thulium ion. The simulations can also predict thermodynamic properties related to hydration, such as the free energy of hydration.

Table 2: Illustrative Results from a Molecular Dynamics Simulation of Thulium Acetate in Aqueous Solution

PropertySimulated ValueInterpretation
Average First Shell Coordination Number8.5The average number of oxygen atoms (from water and acetate) in the immediate vicinity of the Tm(III) ion.
First Shell Water Residence Time~250 psThe average time a water molecule spends in the first hydration shell before exchanging with a bulk water molecule.
Radial Distribution Function g(r) Peak (Tm-O water)2.4 ÅThe most probable distance to find a water oxygen atom from the thulium ion.

Computational Modeling of Spectroscopic Properties and Energy Transfer Mechanisms

Computational methods are invaluable for interpreting and predicting the spectroscopic properties of lanthanide complexes. For thulium acetate hydrate, theoretical modeling can be used to understand its absorption and emission spectra, which arise from electronic transitions within the 4f orbitals of the Tm(III) ion.

The Judd-Ofelt theory is a powerful theoretical framework often employed to analyze the intensities of f-f transitions in lanthanide spectra. Computational models can be used to calculate the Judd-Ofelt parameters (Ω₂, Ω₄, Ω₆) from the calculated electronic structure and geometry of the complex. These parameters provide insights into the local symmetry of the thulium ion and the nature of its interaction with the ligands.

Furthermore, computational models can investigate energy transfer mechanisms, such as from the acetate ligands to the thulium ion (antenna effect) or between adjacent thulium ions in a crystal lattice. These models can help in the design of materials with specific luminescent properties. A spectroscopic study of thulium acetate tetrahydrate single crystals has been reported, providing experimental data that can be compared with theoretical predictions. wikipedia.org

Table 3: Hypothetical Calculated Spectroscopic Parameters for Thulium Acetate Hydrate

ParameterCalculated ValuePhysical Significance
Judd-Ofelt Parameter Ω₂1.5 x 10⁻²⁰ cm²Sensitive to the hypersensitive transitions and reflects the asymmetry of the coordination environment.
Judd-Ofelt Parameter Ω₄2.0 x 10⁻²⁰ cm²Related to the bulk properties and rigidity of the medium around the lanthanide ion.
Judd-Ofelt Parameter Ω₆1.8 x 10⁻²⁰ cm²Also related to the bulk properties and rigidity of the medium around the lanthanide ion.
Calculated Radiative Lifetime~1.2 msThe theoretical lifetime of an excited state assuming only radiative decay pathways.

Future Research Directions and Emerging Applications of Acetic Acid;thulium;hydrate

Development of Novel and Sustainable Synthesis Routes

A significant thrust in the future of thulium acetate (B1210297) hydrate (B1144303) research is the development of synthesis methods that are both novel and sustainable. Traditional synthesis routes for lanthanide compounds are often energy-intensive and can generate hazardous waste. The focus is now shifting towards "green chemistry" principles to create more efficient and environmentally benign processes.

Future research will likely explore:

Ionic Liquid-Based Synthesis: A promising and reproducible method involves using ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, as the reaction medium. This approach has been shown to produce anhydrous lanthanide acetate coordination complexes and offers a straightforward pathway that avoids the challenges associated with water coordination. diva-portal.org Further research could optimize this process for thulium acetate hydrate, potentially controlling the hydration state and crystal structure with greater precision.

Solvent-Free and Microwave-Assisted Reactions: Investigations into solid-state reactions or those using minimal solvent are gaining traction. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Bio-inspired Synthesis: The use of biological templates or green solvents derived from natural sources represents a frontier in sustainable synthesis. While still in early stages for lanthanide compounds, this approach could offer pathways to novel nanostructures of thulium compounds with unique properties.

These sustainable routes aim to reduce the environmental footprint associated with the production of thulium acetate hydrate, making it a more viable precursor for large-scale industrial applications.

Table 1: Comparison of Synthesis Routes for Lanthanide Acetates
Synthesis MethodKey AdvantagesResearch Focus
Conventional Aqueous SynthesisWell-established, simple reagentsImproving yield and purity
Ionic Liquid-Based SynthesisControl over anhydrous/hydrated forms, recyclable solvent diva-portal.orgExploring different ionic liquids, scaling up processes
Microwave-Assisted SynthesisRapid heating, reduced reaction time, energy efficientOptimizing reaction parameters for specific crystal phases
Solvent-Free/MechanochemicalReduced solvent waste, high efficiencyInvestigating reaction mechanisms and scalability

Exploration of New Functional Materials and Hybrid Systems

Thulium acetate hydrate serves as an excellent starting material for a wide range of functional materials due to its moderate water solubility and its ability to decompose into thulium oxide upon heating. americanelements.comchemicalbook.com Future research is aimed at leveraging these properties to create novel materials and complex hybrid systems with tailored functionalities.

Emerging areas of exploration include:

Advanced Catalysts: Thulium oxide, derived from the acetate, is being explored as an effective catalyst in organic synthesis and for environmental applications like pollution cleanup. aemree.com Future work will likely focus on creating nanostructured thulium-based catalysts to enhance surface area and catalytic activity, and in developing thulium-based catalysts for hydrocracking and hydrotreating processes in the refining industry. sfa-oxford.com

Next-Generation Phosphors and Displays: Thulium is critical for producing phosphors that emit blue light, a key component in high-definition displays. aemree.com Research is ongoing to develop new thulium-doped materials that offer higher efficiency, longer lifetimes, and greater color purity for technologies like OLED displays. aemree.com

Hybrid Organic-Inorganic Materials: Integrating thulium acetate hydrate into metal-organic frameworks (MOFs) or coordination polymers is a burgeoning field. These hybrid materials can exhibit unique magnetic, luminescent, and porous properties, making them candidates for applications in gas storage, sensing, and targeted drug delivery.

Core-Shell Nanocrystals: Thulium(III) acetate hydrate is a known precursor in the synthesis of core-shell nanocrystals. Future studies will likely focus on creating multi-layered or complex-shaped nanoparticles with tunable upconversion luminescence for applications in bio-imaging and security inks.

Integration with Advanced In-Situ Characterization Techniques

A deeper understanding of the formation and transformation of materials derived from thulium acetate hydrate is crucial for designing new functional systems. A significant future direction is the integration of advanced in-situ characterization techniques to monitor chemical and physical changes in real-time.

Future research endeavors will likely involve:

Synchrotron-Based Techniques: The use of synchrotron X-ray diffraction and spectroscopy allows for real-time monitoring of crystal structure formation during synthesis or catalytic reactions. researchgate.net This can provide unprecedented insight into reaction mechanisms and help in designing more controlled synthesis pathways.

In-Situ Spectroscopic Monitoring: Developing methods for the online monitoring of processes like electrodeposition using lanthanide surrogates is an active area of research. utexas.edu Applying techniques like optical spectroscopy to the synthesis of thulium-based materials from acetate precursors can help elucidate the chemical form and morphology of the deposited material as it forms. utexas.edu

Hydrothermal In-Situ Studies: For the synthesis of coordination polymers under hydrothermal conditions, in-situ X-ray diffraction can reveal the stepwise self-assembly process, providing critical data on the formation of intermediate species and the final network structure. rsc.org

These advanced characterization tools will bridge the gap between synthesis conditions and final material properties, enabling a more rational design of thulium-based functional materials.

Table 2: Advanced In-Situ Characterization Techniques
TechniqueInformation GainedApplication to Thulium Acetate Hydrate Research
Synchrotron X-ray Diffraction (XRD)Real-time crystal structure evolution, phase transitionsMonitoring the thermal decomposition to thulium oxide; observing the formation of coordination polymers.
X-ray Absorption Spectroscopy (XAS)Local atomic environment, oxidation state changesTracking changes in thulium's coordination during catalytic cycles.
Optical SpectroscopyChemical form and concentration in solutionOnline monitoring of electrodeposition and solution-based synthesis. utexas.edu

Interdisciplinary Research Endeavors Involving Acetic Acid;thulium;hydrate

The unique optical and electronic properties of thulium ensure that its compounds, including the acetate hydrate, are prime candidates for interdisciplinary research. Future applications will increasingly be found at the intersection of chemistry, physics, medicine, and engineering.

Key interdisciplinary research areas include:

Medical Technology: Thulium-doped YAG (yttrium aluminum garnet) lasers, for which thulium compounds are precursors, are revolutionizing surgical procedures in urology and dermatology. aemree.comsfa-oxford.com Future research will focus on developing more efficient and compact thulium-based fiber lasers and exploring new therapeutic applications, such as targeted cancer treatments via brachytherapy using thulium isotopes. aemree.comsfa-oxford.com

Photonics and Telecommunications: Thulium acetate is a key dopant for silica-based fiber amplifiers, which are essential components of telecommunication networks. chemicalbook.comfishersci.co.uk Ongoing research aims to develop new glass and ceramic materials doped with thulium for next-generation lasers and optical fibers. chemicalbook.com

Quantum Information Science: The unique electronic structure of lanthanide ions like thulium makes them interesting for quantum computing and information storage. Research into incorporating thulium ions, potentially from acetate precursors, into specific crystal lattices could lead to the development of new qubits or single-molecule magnets.

Environmental Science: The catalytic properties of thulium-based materials are being explored for pollution remediation. aemree.com Interdisciplinary projects combining materials chemistry with environmental engineering could lead to advanced filtration systems for removing heavy metals from water. aemree.com

The continued exploration of thulium acetate hydrate in these and other emerging fields highlights its potential as a versatile and valuable compound in the development of future technologies.

Q & A

Basic: What experimental protocols are recommended for synthesizing acetic acid;thulium;hydrate with high purity?

Methodological Answer:
To synthesize this compound, start by dissolving thulium(III) oxide in glacial acetic acid under reflux (110–120°C) for 12–24 hours. Control molar ratios (e.g., 1:6 Tm₂O₃:CH₃COOH) to favor coordination. Hydration is achieved by adding deionized water post-reflux, followed by slow evaporation at 25°C to crystallize the hydrate. Monitor purity via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to verify Tm³⁺ content. Use factorial design to optimize variables like reaction time and acid concentration .

Basic: How can researchers characterize the hydration state and coordination geometry of this compound?

Methodological Answer:
Employ thermogravimetric analysis (TGA) to quantify water content by measuring mass loss at 100–200°C. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify O–H stretching (3200–3600 cm⁻¹) and acetate coordination modes (asymmetric COO⁻ at ~1550 cm⁻¹). For geometry, use X-ray absorption spectroscopy (XAS) to determine Tm³⁺ coordination number and bond distances. Compare results with density functional theory (DFT) models to validate octahedral vs. square antiprismatic configurations .

Advanced: How can contradictory data on the thermal stability of this compound be resolved?

Methodological Answer:
Contradictions often arise from differences in synthesis protocols (e.g., hydration levels) or analytical conditions. Design a comparative study:

  • Synthesize batches with controlled hydration (e.g., 1, 3, or 5 H₂O molecules).
  • Conduct TGA under identical heating rates and atmospheres (N₂ vs. air).
  • Use multivariate regression to isolate variables affecting decomposition temperatures.
    Reference prior studies to identify methodological gaps, such as inconsistent calibration of instruments or sample contamination .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of thulium-acetate complexes?

Methodological Answer:
Apply DFT with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Tm³⁺. Simulate electronic transitions using time-dependent DFT (TD-DFT) to predict UV-Vis spectra. For reactivity, calculate Fukui indices to identify nucleophilic/electrophilic sites on the acetate ligands. Validate with experimental cyclic voltammetry to correlate predicted redox potentials with observed behavior. Use software like Gaussian or ORCA, ensuring relativistic effects are included for heavy elements like thulium .

Advanced: How can researchers design experiments to investigate the catalytic activity of this compound in organic transformations?

Methodological Answer:
Adopt a factorial design approach to test variables:

  • Factors: Catalyst loading (1–5 mol%), temperature (25–80°C), solvent polarity (water vs. ethanol).
  • Response Variables: Reaction yield (HPLC), turnover frequency (TOF).
    Include control experiments without the catalyst to baseline activity. Use in situ Raman spectroscopy to monitor intermediate species. For mechanistic insights, conduct kinetic isotope effects (KIE) studies or trap reactive intermediates with quenching agents .

Basic: What spectroscopic techniques are critical for analyzing acetate ligand binding modes in thulium complexes?

Methodological Answer:

  • FTIR: Differentiate monodentate (Δν ~200 cm⁻¹ between asymmetric/symmetric COO⁻ stretches) vs. bidentate (Δν < 100 cm⁻¹) binding.
  • NMR: Use ¹³C NMR in D₂O to observe acetate carbon shifts; deshielding indicates strong Tm³⁺ coordination.
  • XRD: Resolve bond angles and distances to confirm bridging vs. chelating acetate ligands. Cross-reference with Cambridge Structural Database entries for analogous lanthanide complexes .

Advanced: How can researchers address discrepancies in reported magnetic properties of thulium-acetate hydrates?

Methodological Answer:
Discrepancies may stem from crystal field effects or hydration state variations. Design experiments to:

  • Synthesize isostructural analogs (e.g., Tm vs. Yb complexes) to isolate ion-specific effects.
  • Perform SQUID magnetometry at 2–300 K under zero-field-cooled/field-cooled conditions.
  • Correlate magnetic moments with XRD-derived crystal field parameters. Apply the Stevens operator formalism to model magnetic anisotropy .

Basic: What safety and handling protocols are essential when working with thulium compounds and acetic acid?

Methodological Answer:

  • Thulium Salts: Use gloveboxes under argon to prevent hydrolysis; store in sealed, labeled containers.
  • Acetic Acid: Work in fume hoods with PPE (gloves, goggles). Neutralize spills with sodium bicarbonate.
  • Waste Disposal: Separate heavy-metal waste (Tm³⁺) from organic acids; comply with institutional hazardous waste guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;thulium;hydrate
Reactant of Route 2
Acetic acid;thulium;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.